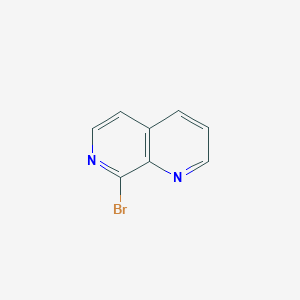

8-Bromo-1,7-naphthyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRBFCVWSDKLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718198 | |

| Record name | 8-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63845-72-7 | |

| Record name | 8-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 8 Bromo 1,7 Naphthyridine Systems

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 8-position of the 1,7-naphthyridine (B1217170) ring is activated towards nucleophilic aromatic substitution (SNAr) fishersci.co.uknih.govlibretexts.orglibretexts.org. The adjacent nitrogen atom (N-7) acts as a strong electron-withdrawing group, stabilizing the negatively charged Meisenheimer complex that is formed as an intermediate during the substitution process libretexts.orglibretexts.org. This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles.

The introduction of nitrogen-based substituents at the C8 position can be readily achieved through SNAr reactions with amine nucleophiles youtube.com. These reactions are fundamental in pharmaceutical chemistry for modulating properties such as solubility, basicity, and biological target engagement.

Heating 8-bromo-1,7-naphthyridine in the presence of a cyclic secondary amine like morpholine, often with a base in a polar solvent, is expected to yield 8-(morpholin-4-yl)-1,7-naphthyridine. The reaction proceeds via the addition-elimination mechanism characteristic of SNAr reactions libretexts.org.

Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazinyl group, affording 8-hydrazinyl-1,7-naphthyridine. This derivative is a versatile intermediate itself, capable of undergoing further reactions, such as condensation with aldehydes and ketones to form hydrazones. While direct substitution is plausible, reactions with hydrazine can sometimes be complex, potentially leading to ring-opening or rearrangement under harsh conditions, as observed in other naphthyridine isomers.

| Nucleophile | Reagents/Conditions (Typical) | Expected Product |

| Morpholine | K₂CO₃, Ethanol, Reflux | 8-(morpholin-4-yl)-1,7-naphthyridine |

| Hydrazine | Hydrazine hydrate, Ethanol, Heat | 8-hydrazinyl-1,7-naphthyridine |

The reactivity of this compound extends to other classes of nucleophiles, such as thiols and alkoxides, allowing for the synthesis of the corresponding thioethers and ethers.

Reaction with a thiol, such as thiophenol, in the presence of a base like sodium hydride, would lead to the formation of an 8-(phenylthio)-1,7-naphthyridine. These sulfur-linked analogues are of interest for their potential biological activities.

Alkoxides, generated from alcohols and a strong base (e.g., sodium methoxide from methanol and sodium hydride), can also displace the bromine atom to furnish 8-alkoxy-1,7-naphthyridines. For instance, treatment with sodium methoxide in methanol would yield 8-methoxy-1,7-naphthyridine. These ether derivatives can significantly alter the electronic and steric properties of the parent molecule.

| Nucleophile | Reagents/Conditions (Typical) | Expected Product |

| Thiophenol | NaH, THF, Room Temp to 80°C | 8-(phenylthio)-1,7-naphthyridine |

| Sodium Methoxide | NaOCH₃, Methanol, Heat | 8-methoxy-1,7-naphthyridine |

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Beyond nucleophilic substitution, the bromine atom on the 1,7-naphthyridine ring is an excellent handle for forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures from simple precursors.

Palladium-catalyzed cross-coupling reactions are particularly effective for the functionalization of this compound nih.gov. These reactions offer a broad substrate scope and high functional group tolerance, enabling the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at the C8 position. The general catalytic cycle involves three key steps: oxidative addition of the bromo-naphthyridine to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.orgnrochemistry.com.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide organic-chemistry.orgtcichemicals.com. This reaction has been successfully applied to the 1,7-naphthyridine system to create 8-aryl or 8-heteroaryl derivatives nih.gov. The reaction typically involves treating this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst, a phosphine ligand, and a base libretexts.orgtcichemicals.com. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. These reactions are valued for the stability and low toxicity of the boron reagents libretexts.org.

Research focused on the development of phosphodiesterase type 4D (PDE4D) inhibitors utilized the Suzuki-Miyaura coupling to synthesize a library of 8-substituted-1,7-naphthyridine derivatives nih.gov. For example, coupling of a 6-substituted-8-bromo-1,7-naphthyridine with various arylboronic acids provided a range of potent and selective inhibitors nih.gov.

| Boronic Acid | Catalyst / Ligand | Base | Solvent | Product Example | Yield (%) | Reference |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 6-Substituted-8-(3-nitrophenyl)-1,7-naphthyridine | 78 | nih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 6-Substituted-8-(4-methylphenyl)-1,7-naphthyridine | 85 | nih.gov |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane) nrochemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org. It is a highly versatile method for C-C bond formation due to the tolerance of organostannanes to a wide variety of functional groups nrochemistry.com. While the toxicity of tin reagents is a drawback, the reaction proceeds under mild conditions nrochemistry.comwikipedia.org.

In the context of 1,7-naphthyridine chemistry, the Stille reaction has been employed to introduce substituents at positions activated by a halogen. For instance, the coupling of a 6-bromo-1,7-naphthyridine derivative with (tributylstannyl)pyridine was achieved using a palladium catalyst to synthesize a pyridyl-substituted naphthyridine nih.gov. This demonstrates the utility of the Stille reaction for accessing complex heteroaromatic systems. The same principle applies to the 8-bromo position, allowing for the introduction of various aryl, heteroaryl, or vinyl groups.

| Organostannane | Catalyst / Ligand | Solvent | Product Example | Yield (%) | Reference |

| 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | Dioxane | 6-(Pyridin-2-yl)-8-substituted-1,7-naphthyridine | 72 | nih.gov |

Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines

Recent advancements have shown that economical cobalt salts can effectively replace more expensive palladium catalysts in cross-coupling reactions. researchgate.net Cobalt-catalyzed reactions have expanded the scope of functionalized N-heterocycles, often demonstrating broad functional group tolerance. nih.govresearchgate.net

Cobalt(II) chloride (CoCl₂) has been shown to catalyze the cross-coupling of various halogenated naphthyridines with both alkyl- and arylmagnesium halides (Grignard reagents). nih.govnih.govresearchgate.netuni-muenchen.de Furthermore, in the presence of CoCl₂·2LiCl and sodium formate, arylzinc halides also undergo smooth cross-coupling with different naphthyridines. nih.govnih.govresearchgate.net These methods provide an efficient pathway to polyfunctionalized naphthyridines. nih.govnih.govresearchgate.net For instance, chloronaphthyridines have been successfully alkylated using 5% CoCl₂ in THF with various alkylmagnesium reagents. nih.gov This cobalt-catalyzed approach is particularly useful for the functionalization of electron-deficient N-heterocycles. nih.gov

Table 2: Examples of Cobalt-Catalyzed Alkylation of Chloronaphthyridines

| Substrate | Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1,7-naphthyridine | i-PrMgCl | CoCl₂ (5%) | 2-Isopropyl-1,7-naphthyridine | 85% | nih.gov |

| 2-Chloro-1,7-naphthyridine | s-BuMgCl | CoCl₂ (5%) | 2-sec-Butyl-1,7-naphthyridine | 89% | nih.gov |

Directed Metalation and Electrophilic Quenching Reactions

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. It involves the deprotonation of a site activated by a nearby directing group, followed by quenching the resulting organometallic intermediate with an electrophile.

For the 1,7-naphthyridine system, the nitrogen atoms can influence the acidity of adjacent protons, potentially directing metalation. However, studies on the closely related 4-bromobenzo[c] researchgate.netnih.govnaphthyridine have demonstrated a highly regioselective direct ring metalation at the C-5 position. beilstein-journals.org This transformation was achieved using TMPMgCl∙LiCl (TMP = 2,2,6,6-tetramethylpiperidide) at -40 °C. beilstein-journals.org The bromine atom at C-4 and the ring nitrogen atoms likely cooperate to direct the metalation to the C-5 position. This precedent suggests that this compound could undergo regioselective metalation at an adjacent, activated position.

Once the metalated intermediate is formed, it can be reacted with a wide array of electrophiles to introduce various functional groups. In the case of the metalated 4-bromobenzo[c] researchgate.netnih.govnaphthyridine, quenching the intermediate with different electrophiles led to a range of 5-substituted products. beilstein-journals.org

For example, reaction with aldehydes resulted in the formation of secondary alcohols in moderate to good yields (50-66%). beilstein-journals.org Quenching with iodine provided the 5-iodo derivative in a 71% yield, creating a substrate suitable for further sequential cross-coupling reactions. beilstein-journals.org This two-step sequence of directed metalation followed by electrophilic quenching provides a versatile method for creating diverse libraries of substituted naphthyridines from a common precursor.

Table 3: Electrophilic Quenching of Metalated 4-Bromobenzo[c] researchgate.netnih.govnaphthyridine

| Electrophile | Product | Yield | Reference |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 4-Bromo-5-(chloro(4-chlorophenyl)methyl)benzo[c] researchgate.netnih.govnaphthyridine | 66% | beilstein-journals.org |

| 2-Thiophenecarboxaldehyde | 4-Bromo-5-(hydroxy(thiophen-2-yl)methyl)benzo[c] researchgate.netnih.govnaphthyridine | 50% | beilstein-journals.org |

Oxidation and Reduction Pathways of the Naphthyridine Core

The reactivity of the 1,7-naphthyridine core towards oxidation and reduction is a key aspect of its chemical behavior. The electron-deficient nature of the two pyridine (B92270) rings within the naphthyridine structure influences these transformations.

The oxidation of naphthyridines can lead to N-oxides, which are versatile intermediates for further functionalization. For instance, oxidation of a sulfide-substituted 1,5-naphthyridine derivative to the corresponding sulfoxide has been reported. nih.gov

Reduction of the naphthyridine core can be achieved under various conditions to yield dihydro- or tetrahydro-naphthyridine derivatives. These reduced scaffolds are important in medicinal chemistry. For example, the synthesis of tetrahydro-1,5-naphthyridines has been explored to create compound libraries by leveraging the nucleophilicity of the N1 nitrogen atom. nih.gov The specific conditions for the selective reduction of one ring over the other in 1,7-naphthyridine would depend on the reagents used and the substitution pattern on the ring system.

Applications of 8 Bromo 1,7 Naphthyridine in Advanced Chemical Synthesis

As a Versatile Synthetic Building Block in Heterocyclic Chemistry

The strategic placement of the bromine atom at the 8-position of the 1,7-naphthyridine (B1217170) scaffold allows for a variety of chemical transformations, making it a cornerstone in the synthesis of novel heterocyclic compounds. This versatility is primarily exploited through palladium-catalyzed cross-coupling reactions, which enable the introduction of a wide array of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Complex Heterocyclic Frameworks

8-Bromo-1,7-naphthyridine serves as a key starting material for the generation of intricate and fused heterocyclic systems. The reactivity of the C-Br bond facilitates its participation in a range of coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These methodologies allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling the construction of elaborate molecular scaffolds. For instance, the Suzuki-Miyaura coupling of this compound with various boronic acids provides a straightforward route to 8-aryl-1,7-naphthyridines, which can serve as precursors for further cyclization reactions to form polycyclic aromatic systems.

Construction of Polyfunctional Naphthyridine Derivatives

The ability to selectively functionalize the 1,7-naphthyridine core is a testament to the utility of its 8-bromo derivative. Palladium-catalyzed reactions are instrumental in the synthesis of polyfunctionalized 1,7-naphthyridines. For example, a study on the synthesis of 6,8-disubstituted 1,7-naphthyridines showcased the power of these cross-coupling methods in developing potent and selective inhibitors of phosphodiesterase type 4D (PDE4D). nih.gov Although this research focused on a different substitution pattern, the underlying principles of using a bromo-substituted naphthyridine as a handle for introducing diverse functionalities are directly applicable. The sequential application of different cross-coupling reactions allows for the controlled and regioselective introduction of multiple, distinct functional groups onto the naphthyridine skeleton, leading to a diverse library of compounds with tailored properties.

| Coupling Reaction | Reagents/Catalysts | Resulting Bond |

| Suzuki-Miyaura | Aryl/vinyl boronic acids, Pd catalyst, base | C-C (aryl/vinyl) |

| Buchwald-Hartwig | Amines, Pd catalyst, base | C-N |

| Sonogashira | Terminal alkynes, Pd catalyst, Cu(I) cocatalyst, base | C-C (alkynyl) |

| Heck | Alkenes, Pd catalyst, base | C-C (alkenyl) |

Formation of Nitrogen-Rich Scaffolds

The 1,7-naphthyridine ring system is inherently nitrogen-rich, a feature that is often desirable in medicinal chemistry and materials science. This compound provides a gateway to further increase the nitrogen content of the final molecule. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a powerful tool in this regard. wikipedia.org This reaction allows for the direct introduction of primary and secondary amines, as well as a variety of nitrogen-containing heterocycles, at the 8-position of the 1,7-naphthyridine core. This strategy is crucial for the synthesis of compounds with potential applications as ligands for metal catalysis or as bioactive agents that rely on specific nitrogen-based interactions for their function.

Role in Ligand Design and Coordination Chemistry

The 1,7-naphthyridine scaffold, with its two nitrogen atoms in a defined spatial arrangement, is an excellent platform for the design of chelating ligands. The introduction of a bromo substituent at the 8-position offers a convenient handle to append coordinating groups, thereby creating multidentate ligands capable of forming stable complexes with a variety of metal ions.

The strategic functionalization of this compound via cross-coupling reactions allows for the synthesis of ligands with tailored electronic and steric properties. For instance, the introduction of phosphine, amine, or other donor groups can be achieved through reactions at the C-Br bond. The resulting ligands can then be used to prepare transition metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. While specific examples for this compound are not extensively documented in the readily available literature, the principles of ligand design based on functionalized naphthyridine cores are well-established for other isomers, such as 1,8-naphthyridine (B1210474).

Precursor in Bioactive Molecule Development

The naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This compound serves as a valuable starting material for the synthesis of novel, potentially bioactive compounds. The ability to diversify the structure at the 8-position allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Scaffolds for Kinase Inhibitor Development

The 1,7-naphthyridine core is a recognized pharmacophore in the design of kinase inhibitors, molecules that can block the action of kinases and are crucial in cancer therapy and the treatment of inflammatory diseases. The strategic placement of a bromine atom at the 8-position of the 1,7-naphthyridine ring system provides a convenient handle for introducing various substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the naphthyridine core to optimize potency and selectivity for specific kinase targets.

Research has demonstrated that 1,7-naphthyridine derivatives are potent inhibitors of several kinase families. For instance, novel 1,7-naphthyridine derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) kinase family. aacrjournals.org The FGFR signaling pathway is often dysregulated in various cancers, making it an attractive target for therapeutic intervention. The development of these inhibitors showcases the utility of the 1,7-naphthyridine scaffold in generating molecules with significant antitumor potential. aacrjournals.org

Furthermore, derivatives of 1,7-naphthyridine-3-carbonitrile have been synthesized and evaluated as inhibitors of Tpl2 kinase, an enzyme involved in inflammatory pathways. researchgate.net The ability to modify the 1,7-naphthyridine structure allows for the fine-tuning of inhibitory activity and the development of compounds with potential therapeutic applications in inflammatory conditions such as rheumatoid arthritis. researchgate.net The synthesis of such targeted inhibitors often relies on the versatility of halogenated precursors like this compound to introduce the necessary chemical diversity.

While direct synthesis from this compound is a logical synthetic route, studies on 6,8-disubstituted-1,7-naphthyridines as potent and selective phosphodiesterase type 4D (PDE4D) inhibitors further underscore the importance of substitution at the 8-position for biological activity. nih.gov These studies employed palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 6- and 8-positions, leading to the discovery of highly potent and selective inhibitors. nih.gov This highlights the potential of an 8-bromo precursor for accessing such compounds.

Table 1: Examples of Kinase Inhibitor Scaffolds Derived from 1,7-Naphthyridine

| Kinase Target Family | Naphthyridine Core | Significance |

| Fibroblast Growth Factor Receptors (FGFRs) | 1,7-Naphthyridine | Potent inhibitors with nanomolar affinity for FGFR1, 2, 3, and 4, showing potential as anticancer agents. aacrjournals.org |

| Tpl2 Kinase | 1,7-Naphthyridine-3-carbonitrile | Inhibitors of TNF-α production, with therapeutic potential for inflammatory diseases like rheumatoid arthritis. researchgate.net |

| Phosphodiesterase type 4D (PDE4D) | 6,8-disubstituted-1,7-Naphthyridine | Potent and selective inhibitors with potential for oral therapy of asthma. nih.gov |

Components for Antimicrobial Agent Synthesis

The naphthyridine framework is historically significant in the field of antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being a foundational compound in the quinolone class of antibiotics. While the 1,8-isomer has been more extensively studied, research into other naphthyridine isomers, including 1,7-naphthyridine, continues to be an active area for the discovery of new antimicrobial agents.

The introduction of a bromine atom, as in this compound, can be a key step in the synthesis of potent antimicrobial compounds. Halogenated heterocyclic compounds often exhibit enhanced biological activity. For example, studies on novel naphthyridine derivatives have shown that the presence and position of a halogen atom can significantly influence their antimicrobial and antifungal properties. irjet.netresearchgate.net Specifically, certain dibromo-naphthyridine derivatives have demonstrated potent activity against various bacterial and fungal strains. irjet.netresearchgate.net

While much of the existing research on antimicrobial naphthyridines focuses on the 1,8-isomer, the fundamental principles of their mechanism of action, which often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, can be extended to other isomers. mdpi.com The structural similarities between the different naphthyridine isomers suggest that 1,7-naphthyridine derivatives also have the potential to be developed into effective antimicrobial agents. The ability to functionalize the 8-position of the 1,7-naphthyridine core through a bromo-intermediate is a critical synthetic strategy for creating libraries of new compounds to be screened for antimicrobial activity.

Table 2: Antimicrobial Potential of Halogenated Naphthyridine Derivatives

| Compound Class | Type of Activity | Key Findings |

| Dibromo-triaza-benzo[a]anthracen-one Derivatives | Antimicrobial and Antifungal | Found to possess potent antimicrobial and antifungal properties, highlighting the importance of halogen substitution. irjet.netresearchgate.net |

| General Naphthyridine Derivatives | Broad-spectrum Antimicrobial | Naphthyridine compounds are known for their wide spectrum of antimicrobial activity and stability. irjet.net |

Advanced Spectroscopic and Structural Elucidation of 8 Bromo 1,7 Naphthyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. The analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the proton and carbon framework of 8-Bromo-1,7-naphthyridine.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of the parent 1,7-naphthyridine (B1217170) displays a characteristic set of signals for its six aromatic protons. The proton at the C8 position is notably deshielded and appears as a singlet at approximately 9.66 ppm. The introduction of a bromine atom at the C8 position results in the disappearance of this signal. Furthermore, the bromine substituent exerts an electronic influence on the neighboring protons. The proton at C6, being ortho to the bromine, is expected to experience a downfield shift due to the inductive effect and magnetic anisotropy of the halogen. The remaining protons (H2, H3, H4, and H5) would also exhibit shifts, albeit to a lesser extent, reflecting the altered electronic distribution within the bicyclic system.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the effect of the bromine substituent is even more pronounced. For the parent 1,7-naphthyridine, the carbon atoms have distinct chemical shifts reflecting their electronic environment. Upon substitution at the C8 position, the most significant change is observed for the C8 carbon itself. Due to the "heavy atom effect" of bromine, the resonance for C8 is expected to shift upfield compared to what would be predicted based on electronegativity alone. Conversely, the adjacent carbon atoms (C6 and the bridgehead C8a) are expected to be deshielded and shift downfield. Studies on substituted pyridines and other heteroaromatic compounds have shown that halogen substituents have predictable, though complex, effects on the carbon chemical shifts. chemrxiv.orgmdpi.com

The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for 1,7-naphthyridine and the predicted shifts for this compound, based on established substituent effects.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ||

|---|---|---|---|---|

| 1,7-Naphthyridine (Experimental) | This compound (Predicted) | 1,7-Naphthyridine (Experimental) | This compound (Predicted) | |

| C2 | ~9.0 | ~9.1 | ~152.0 | ~152.5 |

| C3 | ~7.6 | ~7.7 | ~122.0 | ~122.5 |

| C4 | ~8.2 | ~8.3 | ~137.0 | ~137.5 |

| C5 | ~7.8 | ~7.9 | ~121.0 | ~121.5 |

| C6 | ~8.6 | ~8.8 (downfield shift) | ~149.0 | ~150.0 (downfield shift) |

| C8 | ~9.7 | Signal Absent | ~150.0 | ~138.0 (upfield "heavy atom effect") |

| C4a | No Proton | ~148.0 | ~148.5 | |

| C8a | No Proton | ~136.0 | ~137.0 (downfield shift) |

Detailed Infrared (IR) Spectroscopic Analysis

The IR spectrum of 1,7-naphthyridine is characterized by several key absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. orgchemboulder.com The skeletal vibrations of the fused aromatic rings, involving C=C and C=N stretching, produce a series of complex bands in the 1600-1350 cm⁻¹ range. orgchemboulder.com Additionally, C-H out-of-plane bending vibrations give rise to strong absorptions in the 900-700 cm⁻¹ region, the exact positions of which are sensitive to the substitution pattern on the rings.

For this compound, the spectrum retains the fundamental features of the naphthyridine core but includes distinct vibrations associated with the bromine substituent. The most direct evidence of bromination is the appearance of a C-Br stretching band. The C-Br stretch for aromatic bromides typically occurs in the 690-515 cm⁻¹ region, although it can sometimes be weak or obscured by other absorptions in the fingerprint region. libretexts.orglibretexts.org The substitution pattern change also alters the C-H out-of-plane bending vibrations, leading to shifts in the corresponding bands compared to the parent compound.

The table below compares the characteristic IR absorption bands for 1,7-naphthyridine with the expected bands for its 8-bromo derivative.

| Vibrational Mode | 1,7-Naphthyridine (cm⁻¹) | This compound (Expected, cm⁻¹) | Description |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Stretching of H bonded to sp² carbons. |

| Ring Skeletal Stretch (C=C, C=N) | 1600-1350 | 1600-1350 (with minor shifts) | Vibrations of the fused aromatic rings. |

| C-H Out-of-Plane Bend | 900-700 | 900-700 (shifted pattern) | Bending vibrations sensitive to substitution. |

| C-Br Stretch | N/A | 690-515 | Characteristic stretching of the carbon-bromine bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like naphthyridines exhibit characteristic absorption bands corresponding to π→π* and n→π* transitions. The spectrum of the parent 1,7-naphthyridine shows several absorption bands in the ultraviolet region. nist.gov

The introduction of a bromine atom at the C8 position is expected to modify the UV-Vis spectrum. Halogens, with their lone pairs of electrons, can act as auxochromes. When attached to a chromophore (the naphthyridine ring system), the bromine atom can extend the conjugated π-system through resonance. This interaction typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands is anticipated for this compound compared to the unsubstituted molecule. nih.gov This red shift is a common effect observed when electron-donating groups with lone pairs are introduced into a conjugated system.

The following table outlines the principal electronic transitions for 1,7-naphthyridine and the predicted effect of 8-bromo substitution.

| Transition Type | 1,7-Naphthyridine λmax (nm) (Experimental) | This compound λmax (nm) (Predicted) | Effect of Bromine Substituent |

|---|---|---|---|

| π→π | ~260, ~310 | >260, >310 | Bathochromic (Red) Shift |

| n→π | ~320 | >320 | Bathochromic (Red) Shift |

Computational and Theoretical Investigations of 8 Bromo 1,7 Naphthyridine Systems

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for the analysis of complex organic molecules like 8-bromo-1,7-naphthyridine.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. The introduction of a bromine atom to the 1,7-naphthyridine (B1217170) scaffold is anticipated to modulate this gap, thereby influencing its reactivity profile.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Naphthyridine Derivatives (Illustrative Data)

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| 1,8-Naphthyridine (B1210474) Derivative A | B3LYP/6-31G(d) | -6.5 | -1.8 | 4.7 |

| 1,8-Naphthyridine Derivative B | B3LYP/6-31G(d) | -6.8 | -2.1 | 4.7 |

| Bromo-substituted Pyridine (B92270) | B3LYP/6-311G(d,p) | -6.2056 | -1.2901 | 4.9155 |

Note: The data in this table is illustrative and based on findings for related compounds, not this compound itself.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This includes the determination of the energies of reactants, products, reaction intermediates, and transition states. Understanding these energetics provides a quantitative picture of the reaction mechanism and allows for the prediction of reaction rates and feasibility.

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. The mechanism of such a reaction typically proceeds through a high-energy intermediate known as a Meisenheimer complex. Computational studies on the SNAr reactions of other halo-substituted nitrogen heterocycles have shown that the stability of the Meisenheimer complex and the height of the transition state barriers are significantly influenced by the nature of the halogen, the nucleophile, and the substitution pattern on the aromatic ring.

While specific energetic data for reactions involving this compound is not available, theoretical studies on related systems, such as substituted pyridinium ions, have elucidated the mechanistic details of their SNAr reactions. These studies often reveal that the rate-determining step can be either the formation of the intermediate or its subsequent decomposition. For bromo-substituted systems, the stability of the transition state leading to the Meisenheimer complex is a critical factor governing the reaction's progress.

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It provides a quantitative measure of the electronic influence of a substituent through its Hammett constant (σ). These constants are determined experimentally but can also be estimated using computational methods.

In the context of the Hammett equation, the σ value for a bromine substituent is positive, indicating its net electron-withdrawing character. This electronic perturbation will affect the reactivity of the 1,7-naphthyridine ring system towards various chemical reactions. For instance, the electron-withdrawing nature of bromine would be expected to activate the ring towards nucleophilic attack, particularly at positions ortho and para to the substituent.

To gain a deeper understanding of the chemical bonding and electron distribution within this compound, advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. This allows for the characterization of chemical bonds based on the properties of the electron density at the bond critical points (BCPs). The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can reveal the nature of the interaction, whether it is a shared (covalent) or closed-shell (ionic, van der Waals) interaction. For this compound, QTAIM analysis could precisely describe the nature of the C-Br bond and the various C-C and C-N bonds within the heterocyclic framework.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of chemical bonding by transforming the canonical molecular orbitals into a set of localized "natural" orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis is particularly useful for quantifying charge transfer interactions and hyperconjugative effects within a molecule. For this compound, NBO analysis could reveal the extent of electron delocalization from the bromine lone pairs into the naphthyridine ring's π-system and quantify the polarization of the C-Br bond.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them likely sites for protonation or coordination to Lewis acids. The area around the bromine atom would likely exhibit a region of positive potential along the C-Br bond axis (a "sigma-hole"), which can be a site for halogen bonding interactions. The hydrogen atoms of the aromatic ring would also show positive potential. The distribution of the MEP would provide a visual guide to the molecule's reactivity, highlighting the most probable sites for various chemical interactions.

Molecular Modeling and Simulation Studies

While DFT provides a static picture of a molecule, molecular modeling and simulation techniques, such as molecular dynamics (MD), can offer insights into the dynamic behavior of this compound. These methods are particularly useful for studying the interactions of the molecule with its environment, such as a solvent or a biological receptor.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to investigate its potential binding modes within the active site of a target protein, which is a common approach in drug discovery. Although no specific molecular modeling studies for this compound were found, studies on other naphthyridine derivatives have successfully used these techniques to explore their potential as inhibitors for various enzymes. These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity.

Molecular dynamics simulations can then be used to study the stability of the predicted binding pose over time and to understand the conformational changes that may occur upon binding. These simulations provide a more realistic picture of the molecular interactions in a dynamic system.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule, such as a naphthyridine derivative, might bind to the active site of a target protein.

Studies on various 1,7-naphthyridine and 1,8-naphthyridine derivatives have employed molecular docking to elucidate their binding modes with a range of biological targets, including kinases, enzymes, and receptors. For instance, molecular docking studies on 1,7-naphthyridine analogues have been used to investigate their inhibitory activity against Phosphoinositide-3-kinase (PI3K) signaling pathway components like PIP4K2A. tandfonline.com These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, that are crucial for the compound's biological activity. tandfonline.com

Similarly, docking studies on 1,8-naphthyridine derivatives have been performed to evaluate their potential as anticancer and antimicrobial agents. tandfonline.com These investigations have shown that the binding affinities and interaction patterns of these compounds with their target proteins can be correlated with their experimentally determined biological activities. tandfonline.com For example, in studies of 1,8-naphthyridine derivatives as potential anticancer agents, molecular docking has been used to predict their binding to targets like the human estrogen receptor. researchgate.net

The typical output of molecular docking studies includes the binding energy, which indicates the strength of the interaction, and a detailed visualization of the binding pose, highlighting the specific amino acid residues involved in the interaction.

Table 1: Illustrative Molecular Docking Data for Naphthyridine Derivatives Against Various Targets

This table presents representative data from studies on various naphthyridine derivatives to illustrate the typical findings of molecular docking investigations. Specific data for this compound is not available in the cited literature.

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 1,7-Naphthyridine Analogues | PIP4K2A | -8.5 to -9.5 | VAL882, LYS735, ASP964 | tandfonline.com |

| 1,8-Naphthyridine Derivatives | Human Estrogen Receptor | -7.2 to -8.9 | LEU384, LEU387, MET421 | researchgate.net |

| 1,8-Naphthyridine-3-carboxylic acid derivatives | DNA Gyrase B | -6.5 to -7.8 | ASP73, GLY77, ILE78 | semanticscholar.org |

| tandfonline.comnih.gov-Naphthyridine derivatives | Carbonic Anhydrase II | -7.0 to -8.2 | HIS94, HIS96, THR199 | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide a more dynamic and realistic picture of the ligand-receptor complex compared to the static view offered by molecular docking.

For naphthyridine derivatives, MD simulations have been employed to assess the stability of the docked poses and to understand the conformational changes that may occur upon binding. nih.gov These simulations can help to refine the binding mode predicted by molecular docking and provide insights into the flexibility of both the ligand and the protein's active site.

A study on tandfonline.comnih.gov-naphthyridine derivatives as dual inhibitors of alkaline phosphatase and carbonic anhydrase utilized MD simulations to confirm the stability of the ligand-protein complexes and to analyze the interactions over the simulation period. nih.gov The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds maintained over time.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for Naphthyridine Derivatives

This table provides an example of the types of parameters and results obtained from MD simulation studies of naphthyridine derivatives. Specific data for this compound is not available in the cited literature.

| Compound-Target Complex | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions | Reference |

| tandfonline.comnih.gov-Naphthyridine derivative - Carbonic Anhydrase II | 100 | 1.5 - 2.0 | Hydrogen bonds with HIS94, HIS96 | nih.gov |

| 1,8-Naphthyridine derivative - Adenosine A2A receptor | 50 | 1.2 - 1.8 | Hydrophobic interactions with ILE274, PHE168 | nih.gov |

Structure Activity Relationship Sar Studies on Naphthyridine Systems with Bromine Substituents

Influence of the Bromine Atom on Overall Molecular Reactivity and Synthetic Utility

The bromine atom at the 8-position of the 1,7-naphthyridine (B1217170) ring system significantly influences its chemical reactivity, primarily serving as an excellent leaving group in various cross-coupling reactions. This reactivity is the cornerstone of its synthetic utility, enabling the introduction of a diverse range of substituents at this position.

The most prominent application of 8-bromo-1,7-naphthyridine is in palladium-catalyzed cross-coupling reactions. nih.gov These reactions have been extensively used in the synthesis of novel compounds with potential therapeutic applications. For instance, in the development of selective phosphodiesterase type 4D (PDE4D) inhibitors, the bromine atom at the C-8 position acts as a crucial handle for introducing various aryl and heteroaryl groups via Suzuki and Stille couplings. nih.gov This synthetic strategy has led to the discovery of potent and selective inhibitors of PDE4D. nih.gov

The reactivity of the bromine atom in these coupling reactions is influenced by the electronic nature of the 1,7-naphthyridine ring system. The two nitrogen atoms in the bicyclic structure withdraw electron density, making the carbon atoms, including the one bonded to the bromine, more electrophilic and thus more susceptible to oxidative addition to the palladium catalyst, which is the initial step in the catalytic cycle of cross-coupling reactions.

Correlating Structural Modifications with Chemical Behavior in Brominated Naphthyridines

In the context of PDE4D inhibitors, the introduction of different substituents at the 6-position of the this compound scaffold was found to significantly affect the inhibitory potency and selectivity. nih.gov This demonstrates a clear correlation between structural modifications and biological activity, a key aspect of structure-activity relationship studies.

The nature of the substituent at the 8-position, introduced via the displacement of the bromine atom, also dramatically alters the chemical and biological properties of the resulting molecule. The electronic and steric characteristics of the newly introduced group can influence binding affinities to biological targets and modify the pharmacokinetic profile of the compound.

Below is an interactive data table summarizing the impact of different substituents, introduced via palladium-catalyzed cross-coupling at the 8-position of a 6-substituted 1,7-naphthyridine core, on the inhibitory activity against PDE4D.

| Entry | Substituent at C-6 | Substituent at C-8 (replacing Br) | PDE4D IC50 (nM) |

| 1 | Methoxy | 3-Nitrophenyl | 1 |

| 2 | Methoxy | 3-Aminophenyl | 10 |

| 3 | Methoxy | 3-Cyanophenyl | 2 |

| 4 | Methoxy | Phenyl | 50 |

| 5 | Methoxy | 4-Pyridyl | 3 |

Note: The data presented in this table is illustrative and based on findings from medicinal chemistry studies on PDE4D inhibitors. nih.gov

Exploring the Impact of Substituents on Synthetic Accessibility and Diversification

The bromine atom in this compound is a key enabler of synthetic accessibility and diversification of this heterocyclic scaffold. Its presence allows for a modular approach to the synthesis of a wide range of derivatives, where different building blocks can be systematically introduced at the 8-position.

The versatility of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, provides access to a vast chemical space. This allows for the introduction of carbon-carbon, carbon-heteroatom, and carbon-nitrogen bonds with high efficiency and functional group tolerance.

The ability to introduce a wide variety of substituents at the 8-position is crucial for optimizing the properties of the final compounds, whether for medicinal chemistry applications, where fine-tuning of biological activity and pharmacokinetic parameters is required, or for materials science, where the electronic and photophysical properties can be modulated.

The following table lists some of the key palladium-catalyzed cross-coupling reactions that can be employed for the diversification of the this compound scaffold.

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki Coupling | Organoboron Reagent | C-C |

| Stille Coupling | Organotin Reagent | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) |

| Buchwald-Hartwig Amination | Amine | C-N |

| Heck Coupling | Alkene | C-C (sp2) |

Future Directions and Emerging Research Avenues for 8 Bromo 1,7 Naphthyridine

Development of Novel and Highly Efficient Synthetic Methodologies

The future development of 8-bromo-1,7-naphthyridine chemistry is intrinsically linked to the discovery of novel and efficient synthetic routes. While classical methods for naphthyridine synthesis exist, there is a continuous demand for methodologies that offer higher yields, greater functional group tolerance, and improved atom economy. Future research is anticipated to focus on the following areas:

Greener Synthetic Approaches: A shift towards more environmentally benign synthetic methods is expected. This includes the exploration of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, the use of eco-friendly solvents, and the development of catalyst-free reactions.

Flow Chemistry: The application of continuous flow chemistry for the synthesis of this compound could offer benefits such as enhanced reaction control, improved safety for handling hazardous reagents, and facile scalability.

| Synthetic Strategy | Potential Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, cleaner reactions. |

| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, rapid library generation. |

| Continuous Flow Chemistry | Enhanced safety, precise reaction control, scalability. |

Exploration of Unprecedented Functionalization Strategies

The bromine atom at the C8 position of this compound is a key feature that allows for a wide range of post-synthesis modifications. Future research will undoubtedly focus on leveraging this reactive site to introduce novel functionalities and create a diverse library of derivatives.

A particularly promising area is the expanded use of palladium-catalyzed cross-coupling reactions . While these reactions are well-established in organic synthesis, their application to the this compound scaffold for the creation of complex molecules is an active area of research. nih.gov Future explorations are likely to include:

Suzuki-Miyaura Coupling: For the introduction of a wide variety of aryl and heteroaryl substituents.

Sonogashira Coupling: To introduce alkyne functionalities, which can be further elaborated.

Buchwald-Hartwig Amination: For the synthesis of 8-amino-1,7-naphthyridine derivatives with diverse substitution patterns on the nitrogen atom.

Heck and Stille Couplings: To introduce alkenyl and organotin moieties, respectively, further expanding the chemical space of accessible derivatives.

These cross-coupling reactions will be instrumental in developing novel compounds with tailored electronic and steric properties for various applications.

| Cross-Coupling Reaction | Introduced Moiety |

| Suzuki-Miyaura | Aryl, Heteroaryl |

| Sonogashira | Alkynyl |

| Buchwald-Hartwig | Amino |

| Heck | Alkenyl |

Advanced Computational Design and Prediction of New this compound Derivatives

The integration of computational chemistry is set to revolutionize the design and discovery of new this compound derivatives with desired properties. In silico methods can significantly reduce the time and cost associated with experimental screening by predicting the biological activity and material properties of virtual compounds. Future research in this area will likely involve:

Molecular Docking and Virtual Screening: To identify potential biological targets for this compound derivatives and to screen large virtual libraries of compounds for their binding affinity and selectivity.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods will be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This knowledge is crucial for designing molecules with specific electronic properties for applications in materials science.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the structural features of this compound derivatives with their biological activity. These models can guide the design of more potent and selective compounds.

Pharmacophore Modeling: To identify the key structural features required for a molecule to interact with a specific biological target, aiding in the rational design of new drug candidates.

| Computational Method | Application in this compound Research |

| Molecular Docking | Prediction of protein-ligand interactions and binding affinities. |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectral properties. |

| QSAR | Development of predictive models for biological activity. |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. |

Interdisciplinary Research Integrating this compound in Materials Science and Catalysis

The unique electronic and coordination properties of the 1,7-naphthyridine (B1217170) core suggest that this compound could find significant applications beyond medicinal chemistry. Future interdisciplinary research is expected to explore its potential in materials science and catalysis.

Organic Electronics: Naphthyridine derivatives have been investigated as components of organic light-emitting diodes (OLEDs). researchgate.net The this compound scaffold could be functionalized to create novel materials with tailored photophysical properties, such as thermally activated delayed fluorescence (TADF), for use as emitters or host materials in next-generation OLEDs.

Coordination Chemistry and Catalysis: The two nitrogen atoms in the 1,7-naphthyridine ring can act as a bidentate ligand, coordinating to a variety of metal centers. The 8-bromo substituent can be used to tune the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. flinders.edu.au Future research could focus on the synthesis of novel this compound-based ligands and their application in homogeneous catalysis, for example, in oxidation, reduction, or cross-coupling reactions.

| Field | Potential Application of this compound |

| Materials Science | Development of novel organic electronic materials (e.g., for OLEDs). |

| Catalysis | Design of new ligands for transition metal catalysts with tunable electronic properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-bromo-1,7-naphthyridine, and how do reaction conditions influence yield?

- Methodology : Bromination of 1,7-naphthyridine derivatives using elemental bromine (Br₂) in acetic acid or CCl₄ under reflux is a primary method. For example, bromination of 1,7-naphthyridine at position 8 can yield this compound with controlled stoichiometry and temperature .

- Optimization : Reaction time (e.g., 1–24 hours) and solvent choice (e.g., acetic acid for polar intermediates) significantly impact regioselectivity. Monitoring via TLC or HPLC ensures minimal byproducts like dibrominated derivatives.

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Techniques :

- NMR : H and C NMR identify substitution patterns (e.g., deshielded protons near bromine).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., MW 225.04 for 3-bromo-1,7-naphthyridin-8-one) .

- Elemental Analysis : Validates purity (>98%) by matching calculated and observed C/H/N/Br ratios.

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for drug discovery?

- Applications : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. For instance, coupling with aryl boronic acids generates biaryl derivatives for antimicrobial or anticancer agents .

- Method : Use Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DMF at 80–100°C. Optimize ligand (e.g., XPhos) to enhance coupling efficiency.

Q. What strategies address the instability of this compound derivatives under light or heat?

- Stabilization :

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

- Synthesis : Introduce electron-withdrawing groups (e.g., nitro) to reduce electron density and enhance stability.

Q. What analytical challenges arise in quantifying trace impurities during this compound synthesis?

- Challenges :

- Byproduct Detection : Dibrominated isomers (e.g., 5,8-dibromo derivatives) may form if bromine is in excess.

- Resolution : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.